

A Technical Guide to the Photophysical Properties of TAMRA DBCO 5-Isomer

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Compound of Interest

Compound Name: TAMRA DBCO, 5-isomer

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For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for reproducible and accurate experimental outcomes. Tetramethylrhodamine (TAMRA) conjugated with dibenzocyclooctyne (DBCO) is a key reagent in bioorthogonal chemistry, enabling copper-free click chemistry for the labeling of biomolecules. This guide provides an in-depth overview of the quantum yield and extinction coefficient of the TAMRA DBCO 5-isomer, complete with experimental protocols and graphical representations of relevant workflows.

Core Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. The quantum yield and molar extinction coefficient are critical parameters that dictate the brightness of the fluorescent signal.

Quantitative Data Summary

The following table summarizes the key quantitative data for TAMRA DBCO 5-isomer.



Property	Value	Units
Fluorescence Quantum Yield (Φ)	0.1	-
Molar Extinction Coefficient (ϵ)	84,000	M ⁻¹ cm ⁻¹
Excitation Maximum (\(\lambda\)ex)	541 - 553	nm
Emission Maximum (λem)	567 - 575	nm

Data sourced from multiple suppliers and databases.[1][2][3][4]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the validation of fluorescent probes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[5]

Methodology:

- Preparation of a Stock Solution: Accurately weigh a small amount of the TAMRA DBCO 5isomer and dissolve it in a suitable solvent (e.g., DMSO or DMF) to create a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution.
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorbance maximum (λmax). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).
- Data Analysis: Plot the absorbance at λmax versus the concentration of the dye.



• Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = ϵ bc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The slope of the line will be equal to ε when the path length is 1 cm.

Prepare Stock Solution (Known Concentration) Perform Serial Dilutions Measure Absorbance at \lambdamax Plot Absorbance vs. Concentration

Extinction Coefficient Determination Workflow

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Calculate ε from Slope (Beer-Lambert Law)

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[6] The most common method for its determination is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7]



Methodology:

- Selection of a Standard: Choose a quantum yield standard that has absorption and emission properties similar to the TAMRA DBCO 5-isomer. For TAMRA, a common standard is Rhodamine 6G in ethanol (Φf = 0.95).
- Preparation of Solutions: Prepare a series of dilute solutions of both the TAMRA DBCO 5isomer and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
- Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
- Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
- Calculation: The quantum yield of the sample (Φunk) can be calculated using the following equation:[6]

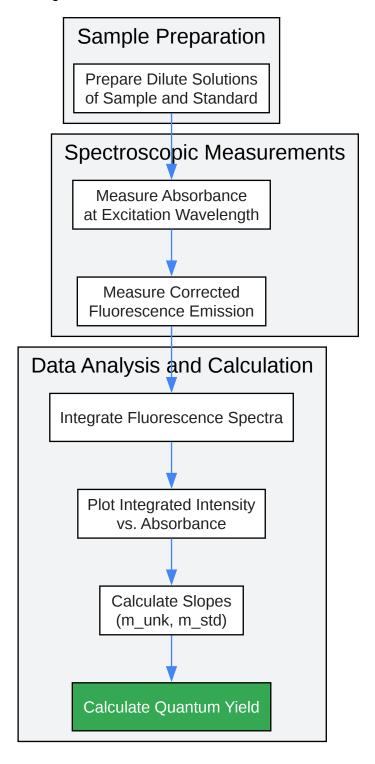
 Φ unk = Φ std * (munk / mstd) * (nunk² / nstd²)

Where:

- Φstd is the quantum yield of the standard.
- munk and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.
- nunk and nstd are the refractive indices of the solvents used for the unknown and the standard, respectively (if the same solvent is used, this term is 1).



Relative Quantum Yield Determination Workflow



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Caption: Workflow for the relative determination of fluorescence quantum yield.

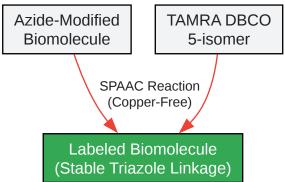


Application in Bioorthogonal Chemistry

TAMRA DBCO 5-isomer is a cornerstone of copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This reaction allows for the covalent labeling of azide-modified biomolecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][8][9]

The DBCO moiety is a strained cyclooctyne that reacts rapidly and specifically with azides to form a stable triazole linkage. This enables the attachment of the fluorescent TAMRA reporter to proteins, nucleic acids, and other targets for visualization and quantification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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Caption: The SPAAC reaction for fluorescently labeling biomolecules.

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